![molecular formula C14H16F6N2 B2897970 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240574-18-8](/img/structure/B2897970.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” is a chemical compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in a six-membered ring . The compound also contains a phenyl group substituted with two trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” would consist of a piperazine ring with a methyl group and a 3,5-bis(trifluoromethyl)phenylmethyl group attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The 3,5-bis(trifluoromethyl)phenyl motif is known to be used extensively in promoting organic transformations . It can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Application in Biocatalysis
Specific Scientific Field
Summary of the Application
The compound “1-[3,5-Bis(trifluoromethyl)phenyl]ethanol” is produced via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .
Methods of Application or Experimental Procedures
The process involves the use of Candida tropicalis 104 in a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C . The substrate load increased 4.0-fold (from 50 mM to 200 mM) under an oxygen-deficient environment compared with oxygen-sufficient conditions .
Results or Outcomes
The yield of the bioreduction was 73.7% under both oxygen-deficient and oxygen-sufficient conditions . When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system, the yields were further increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP .
Application in Painkiller Production
Specific Scientific Field
Summary of the Application
The compound “®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine” is a key chiral intermediate in the production of selective tetrodotoxin-sensitive blockers, which are used as painkillers . It is synthesized by a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
Methods of Application or Experimental Procedures
The amination of 3,5-bistrifluoromethylacetophenone is carried out using ATA117 as the biocatalyst . To improve the product yield, ADH is introduced into the reaction system to promote an equilibrium shift .
Results or Outcomes
The use of ATA117 led to the highest efficiency in product performance (enantiomeric excess > 99.9%) . The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
Application in Catalyst Development
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
The compound “N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is used as a catalyst in organic chemistry . It activates substrates and stabilizes partially developing negative charges in the transition states using explicit double hydrogen bonding .
Methods of Application or Experimental Procedures
The compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Results or Outcomes
The use of this compound has increased rapidly over the last decade . It has played a very important role in the development of H-bond organocatalysts .
Application in Battery Technology
Specific Scientific Field
Summary of the Application
Covalent organic frameworks modified with “3,5-Bis(trifluoromethyl)benzyl” have been used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The use of these modified covalent organic frameworks has been found to be effective in suppressing the shuttle effect in Li–S batteries .
Application in Organic Chemistry
Specific Scientific Field
Summary of the Application
The compound “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” is synthesized via a titanium-catalyzed hydroamination reaction . This compound is used in the synthesis of “N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, an organocatalyst .
Results or Outcomes
The use of this compound has been found to be effective in promoting organic transformations .
Application in Battery Technology
Summary of the Application
A “3,5-bis(trifluoromethyl)benzyl” modified triazine-based covalent organic framework was synthesized . This framework has been used in Li–S batteries as porous crystalline materials to suppress the shuttle effect .
Zukünftige Richtungen
The future directions for research on “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” could include further studies on its synthesis, reactivity, and potential applications. Given the known reactivity of the 3,5-bis(trifluoromethyl)phenyl motif, it could be interesting to explore its use in various organic transformations . Additionally, studies could be conducted to investigate its potential biological activity.
Eigenschaften
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2/c1-9-7-21-2-3-22(9)8-10-4-11(13(15,16)17)6-12(5-10)14(18,19)20/h4-6,9,21H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLVBMZMPTXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)
![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)
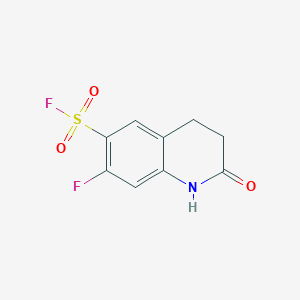
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)
![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)
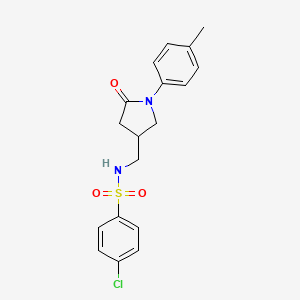
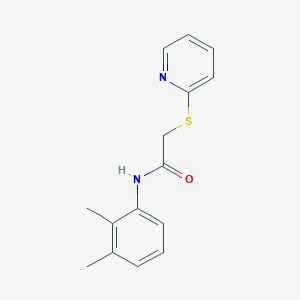
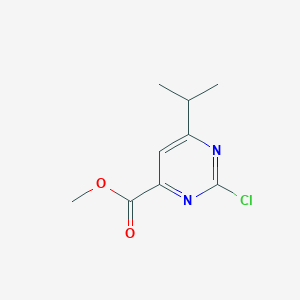
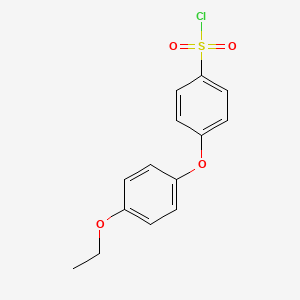
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)
![Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2897908.png)